molecular formula C50H32O8 B3067852 4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]naphthalen-1-yl]-5-(4-carboxyphenyl)phenyl]benzoic acid CAS No. 1816997-26-8

4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]naphthalen-1-yl]-5-(4-carboxyphenyl)phenyl]benzoic acid

Cat. No.: B3067852
CAS No.: 1816997-26-8
M. Wt: 760.8 g/mol
InChI Key: HSYRWJHNMHTPQS-UHFFFAOYSA-N
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Future Directions

The future directions for this compound could involve its use in the development of new materials and technologies. For example, similar compounds have been used in the construction of all-polymer solar cells , suggesting potential applications in renewable energy technologies.

Mechanism of Action

Target of Action

The primary target of this compound is the polymer acceptors in all-polymer solar cells (all-PSCs) . These acceptors are crucial for the performance of all-PSCs, as they are responsible for the absorption of light and the subsequent generation of charge carriers .

Mode of Action

The compound interacts with its targets by enhancing their electron affinity, electron mobility, and mechanical reliability . This is achieved through the compound’s strong electron affinity and high electron mobility . The compound’s interaction with its targets results in an improved film morphology of the polymer–polymer blends in all-PSCs .

Biochemical Pathways

The compound affects the charge separation and transportation pathways in all-PSCs . By enhancing the electron affinity and mobility of the polymer acceptors, the compound facilitates the formation of a phase-separated morphology that is conducive to charge separation and transportation .

Result of Action

The action of the compound results in an enhanced fill factor (FF) and power conversion efficiency (PCE) in all-PSCs . Specifically, devices based on this compound exhibit a much higher PCE and an enhanced FF compared to those based on other compounds .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and light intensity . For instance, all-PSCs with mechanical and thermal stability have potential for applications in flexible devices . Furthermore, the compound’s performance is optimized in environments that favor the formation of a phase-separated morphology .

Preparation Methods

The synthesis of 4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]naphthalen-1-yl]-5-(4-carboxyphenyl)phenyl]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, high-throughput screening, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]naphthalen-1-yl]-5-(4-carboxyphenyl)phenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions .

Properties

IUPAC Name

4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]naphthalen-1-yl]-5-(4-carboxyphenyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H32O8/c51-47(52)33-13-5-29(6-14-33)37-23-38(30-7-15-34(16-8-30)48(53)54)26-41(25-37)43-21-22-44(46-4-2-1-3-45(43)46)42-27-39(31-9-17-35(18-10-31)49(55)56)24-40(28-42)32-11-19-36(20-12-32)50(57)58/h1-28H,(H,51,52)(H,53,54)(H,55,56)(H,57,58)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYRWJHNMHTPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2C3=CC(=CC(=C3)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O)C6=CC(=CC(=C6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H32O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

760.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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